molecular formula C12H14ClIO B1368620 6-Chloro-1-(3-iodophenyl)-1-oxohexane CAS No. 898768-29-1

6-Chloro-1-(3-iodophenyl)-1-oxohexane

Cat. No. B1368620
CAS RN: 898768-29-1
M. Wt: 336.59 g/mol
InChI Key: JHDUAURLXQHQLS-UHFFFAOYSA-N
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Description

“6-Chloro-1-(3-iodophenyl)-1-oxohexane” is a chemical compound with the formula C12H14ClIO and a molecular weight of 336.6 .

Scientific Research Applications

Organic Synthesis Building Blocks

6-Chloro-1-(3-iodophenyl)-1-oxohexane: serves as a versatile building block in organic synthesis. Its halogenated structure makes it a suitable candidate for various coupling reactions, such as the Suzuki–Miyaura coupling , which is pivotal in constructing complex organic molecules . The presence of both chlorine and iodine allows for selective reactions under controlled conditions, enabling the synthesis of a wide array of chemical compounds.

Medicinal Chemistry

In medicinal chemistry, this compound can be utilized to synthesize biologically active molecules. Its structural features are beneficial in creating new pharmacophores, which are parts of a molecular structure that is responsible for a particular biological interaction. By modifying the halogen atoms or the hexanone moiety, researchers can develop new drug candidates with potential therapeutic applications .

Material Science

The compound’s unique structure is advantageous in the field of material science. It can be used to synthesize organic semiconductors, which are essential components in the development of organic light-emitting diodes (OLEDs) and other electronic devices. The iodophenyl group, in particular, can enhance the material’s electronic properties due to its ability to facilitate charge transfer .

Catalysis

6-Chloro-1-(3-iodophenyl)-1-oxohexane: can act as a ligand precursor in catalysis. Its iodophenyl group can coordinate to metal centers, forming catalysts that are useful in various chemical reactions, including oxidation and reduction processes. These catalysts can improve reaction efficiency and selectivity, leading to more sustainable chemical processes .

Environmental Studies

This compound can be used in environmental studies to understand the behavior of halogenated organic compounds in nature. Its degradation products and interaction with other environmental chemicals can provide insights into pollution pathways and assist in developing strategies for environmental remediation .

Analytical Chemistry

In analytical chemistry, 6-Chloro-1-(3-iodophenyl)-1-oxohexane can be employed as a standard or reagent in the development of analytical methods. Its distinct chemical properties allow it to be used as a reference compound in chromatography, mass spectrometry, and spectroscopy, aiding in the identification and quantification of complex mixtures .

Safety and Hazards

Safety data sheets (SDS) for “6-Chloro-1-(3-iodophenyl)-1-oxohexane” are available, which would provide information on its hazards, handling procedures, and safety precautions .

properties

IUPAC Name

6-chloro-1-(3-iodophenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClIO/c13-8-3-1-2-7-12(15)10-5-4-6-11(14)9-10/h4-6,9H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDUAURLXQHQLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642263
Record name 6-Chloro-1-(3-iodophenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1-(3-iodophenyl)-1-oxohexane

CAS RN

898768-29-1
Record name 6-Chloro-1-(3-iodophenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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